BTK Inhibitory Potency: Single-Point Patent Evidence Lacking Direct Comparator Data
In a BindingDB entry derived from patent US20240083900, 4-cyclohexyl-1-phenylbut-2-yn-1-one (or a close structural congener) demonstrated an IC₅₀ of 1 nM against Bruton's tyrosine kinase (BTK) [1]. However, this data point originates from a large patent series where the compound appears as one of many examples; no direct head-to-head comparison with a defined structural analog (e.g., 1,4-diphenylbut-2-yn-1-one or 4-methylcyclohexyl analog) is available within the same assay. The absolute potency value must therefore be interpreted with caution when prioritizing this compound over in-class alternatives for BTK-targeted programs.
| Evidence Dimension | BTK enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | No direct comparator available in the same assay; patent context includes multiple analogs with unstated potencies. |
| Quantified Difference | Not calculable—no comparator IC₅₀ disclosed. |
| Conditions | In vitro BTK enzymatic assay (BindingDB record derived from US20240083900) |
Why This Matters
The 1 nM IC₅₀ establishes that the compound can achieve potent BTK engagement, but without a comparator it does not prove superiority over structurally similar alkynones—purchasing decisions for BTK programs require follow-up selectivity profiling.
- [1] BindingDB. Monomer ID 658441. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. Affinity Data IC50: 1 nM. Available at: https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 View Source
